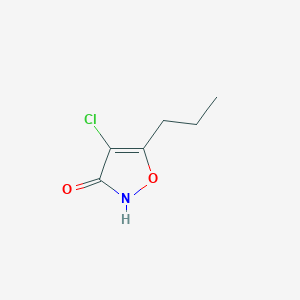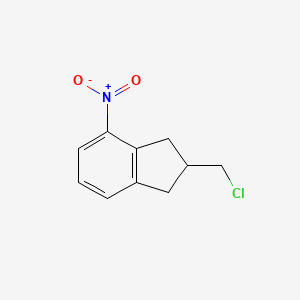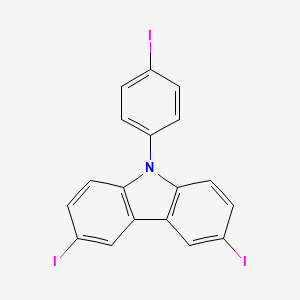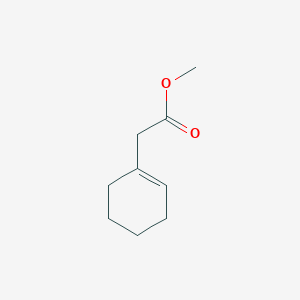
4-Chloro-5-propyl-1,2-oxazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-5-propyl-1,2-oxazol-3-one is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered rings containing one oxygen and one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-propyl-1,2-oxazol-3-one can be achieved through several methods. One common approach involves the reaction of aromatic and unsaturated primary amides with 2,3-dibromopropene in the presence of a base such as cesium carbonate (Cs₂CO₃). This reaction allows the formation of 2-aryl-5-alkyl-substituted oxazoles in a single step with good yields .
Industrial Production Methods
Industrial production of oxazoles, including this compound, often involves the use of high-throughput synthesis techniques and optimized reaction conditions to ensure scalability and cost-effectiveness. These methods may include the use of continuous flow reactors and automated synthesis platforms to achieve consistent and high-yield production.
化学反应分析
Types of Reactions
4-Chloro-5-propyl-1,2-oxazol-3-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride (FeCl₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions may produce various halogenated or alkylated derivatives.
科学研究应用
4-Chloro-5-propyl-1,2-oxazol-3-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Material Science: It is used in the development of advanced materials with unique electronic and optical properties.
作用机制
The mechanism of action of 4-Chloro-5-propyl-1,2-oxazol-3-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
4-Chloro-5-propyl-1,2-oxazol-3-one can be compared with other similar compounds, such as:
Oxazole: The parent compound with a five-membered ring containing one oxygen and one nitrogen atom.
Isoxazole: A similar compound with the oxygen and nitrogen atoms in different positions within the ring.
Thiazole: A related compound with a sulfur atom replacing the oxygen atom in the ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other oxazole derivatives .
属性
CAS 编号 |
31561-96-3 |
|---|---|
分子式 |
C6H8ClNO2 |
分子量 |
161.58 g/mol |
IUPAC 名称 |
4-chloro-5-propyl-1,2-oxazol-3-one |
InChI |
InChI=1S/C6H8ClNO2/c1-2-3-4-5(7)6(9)8-10-4/h2-3H2,1H3,(H,8,9) |
InChI 键 |
KKHYIIMLOAUNIB-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=C(C(=O)NO1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Benzyl 2-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13960911.png)

![5-Chloro-6-methoxy-2-methylbenzo[d]thiazole](/img/structure/B13960913.png)



![7H-Thiazolo[5,4-e]benzotriazole](/img/structure/B13960931.png)




